molecular formula C9H9BrFNO B1400069 3-(4-Bromo-3-fluorophenoxy)azetidine CAS No. 1495618-89-7

3-(4-Bromo-3-fluorophenoxy)azetidine

Cat. No. B1400069
CAS RN: 1495618-89-7
M. Wt: 246.08 g/mol
InChI Key: CVMMDPZBYANSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-3-fluorophenoxy)azetidine is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-3-fluorophenoxy)azetidine consists of a four-membered azetidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with bromine and fluorine atoms .


Physical And Chemical Properties Analysis

3-(4-Bromo-3-fluorophenoxy)azetidine has a predicted boiling point of 286.0±40.0 °C and a predicted density of 1.568±0.06 g/cm3 . Its pKa is predicted to be 9.07±0.40 .

Scientific Research Applications

Chemical Synthesis and Molecular Characterization

3-(4-Bromo-3-fluorophenoxy)azetidine is involved in the synthesis of various therapeutically and chemically significant molecules. One study emphasized the synthesis of Schiff bases and azetidines from phenyl urea derivatives, aiming to characterize these compounds and evaluate their in-vitro antioxidant potentials. This type of research forms the foundation for developing complex and potent chemicals and medicinal agents, underscoring the synthetic versatility of compounds like 3-(4-Bromo-3-fluorophenoxy)azetidine (Nagavolu et al., 2017).

Biological and Enzymatic Studies

The compound has been used in studies exploring the relationship between protein synthesis and ion transport. For instance, azetidine 2-carboxylic acid, a related compound, was used to investigate the effect on ion uptake and release in barley roots, demonstrating its potential in biochemical and physiological research (Pitman et al., 1977).

Pharmacological and Antiviral Applications

3-(4-Bromo-3-fluorophenoxy)azetidine derivatives have been explored for their binding to nicotinic acetylcholine receptors, demonstrating potential applications in pharmacology and as probes for studying these receptors (Koren et al., 1998). Moreover, derivatives of this compound have shown promise as antiretroviral agents, with studies focusing on their synthesis, stability, and pharmacokinetics (Quevedo et al., 2006).

Material Science and Fluorescence Studies

In material science, derivatives of 3-(4-Bromo-3-fluorophenoxy)azetidine have been used to create highly fluorescent probes with the ability to discriminate between organic liquids, a feature that could be leveraged in various analytical applications (Liu et al., 2016).

properties

IUPAC Name

3-(4-bromo-3-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMMDPZBYANSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-fluorophenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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